5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
5-(2-bromophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVSNJPVZLPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a derivative of tetrahydroisoxazole and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group attached to a sulfonyl moiety and a tetrahydroisoxazole ring. Such structural characteristics are crucial for its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Ferroptosis : The compound exhibits inhibitory effects on ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in neurodegenerative diseases like multiple sclerosis .
- Interaction with GABA Receptors : Compounds in the same class have shown interaction with GABA receptors, which are critical for neurotransmission. For instance, gaboxadol (a related compound) has been studied for its effects on GABA(A) receptors, indicating potential anxiolytic properties .
Biological Activity and Therapeutic Applications
The biological activities of this compound can be summarized in the following table:
Case Studies
- Neurodegenerative Disease Model : In studies involving animal models of multiple sclerosis, the administration of compounds similar to this compound resulted in significant reductions in neuroinflammation and improved motor function. This suggests a protective role against ferroptosis-related neuronal damage .
- Anxiolytic Effects : A clinical trial investigating the effects of gaboxadol on patients with anxiety disorders demonstrated enhanced sleep quality and reduced anxiety symptoms without significant side effects. This supports the hypothesis that compounds affecting GABA receptors can have therapeutic effects in anxiety management .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Properties : Studies have indicated that compounds with sulfonyl groups often demonstrate antibacterial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The sulfonyl moiety is known to enhance the binding affinity to bacterial enzymes.
- Enzyme Inhibition : Compounds featuring isoxazole rings have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. Specifically, research has shown that related compounds can act as inhibitors of acetylcholinesterase and urease, suggesting potential applications in treating conditions such as Alzheimer’s disease and urinary tract infections .
- Anticancer Activity : The structural characteristics of this compound may also contribute to anticancer properties. Compounds with similar frameworks have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The bromophenyl group can enhance lipophilicity, aiding in cellular uptake.
Case Studies
Several studies have documented the efficacy of related compounds:
- Study on Antimicrobial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives similar to 5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. The results showed that these compounds exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values below 1 µM .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory effects of isoxazole derivatives. It was found that certain compounds significantly inhibited acetylcholinesterase activity, which is critical for developing treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-bromophenyl sulfonyl group facilitates nucleophilic substitution at the bromine-bearing carbon. This reactivity is enhanced by the electron-withdrawing sulfonyl group, which activates the aromatic ring toward nucleophilic attack.
Example : Reaction with aryl boronic acids under Pd catalysis replaces bromine with aryl groups, forming biaryl sulfones (Scheme 1) . This aligns with methodologies in imidazo[4,5-b]pyridine systems .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling diversification of the aromatic moiety.
Key Reactions:
-
Sonogashira Coupling : Reaction with terminal alkynes using PdCl₂(PPh₃)₂/CuI yields aryl alkynyl sulfones .
-
Heck Coupling : Alkenes couple at the brominated position under Pd(OAc)₂ catalysis .
Mechanistic Insight : Oxidative addition of Pd⁰ into the C–Br bond forms a PdII intermediate, followed by transmetallation or insertion steps .
Sulfonyl Group Transformations
The sulfonyl moiety acts as both an electron-withdrawing group and a potential leaving group.
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂O/NaOH, reflux | Sulfonic acid formation |
| Nucleophilic Displacement | RNH₂, DMF, 100°C | Sulfonamide derivatives |
Note : Displacement of the sulfonyl group is less common due to its stability but occurs under strong basic or nucleophilic conditions.
Isoxazole Ring Functionalization
The tetrahydroisoxazolo-pyridine core undergoes ring-opening or functionalization under specific conditions.
Observed Reactivity:
-
Acid-Catalyzed Ring Opening : Treatment with methanesulfonic acid in methanol cleaves the isoxazole ring, yielding dihydropyridine intermediates (analogous to gaboxadol synthesis) .
-
Reduction : Hydrogenation over Pd/C reduces the isoxazole to an aminopyrrolidine derivative .
Heterocyclic Annulation
The compound serves as a scaffold for synthesizing polycyclic systems via cycloaddition or intramolecular coupling.
Example : Reaction with nitrones in [3+2] dipolar cycloadditions forms fused bicyclic structures, as demonstrated in related Mannich-type assemblies .
Biological Activity-Directed Modifications
Derivatization focuses on enhancing pharmacological properties:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
Analysis:
- THPO: The hydroxyl group at C-3 in THPO is critical for GABA uptake inhibition, whereas the target compound’s sulfonyl group at N-5 may alter polarity and binding affinity.
- Oxazolo Derivatives : The oxazolo[5,4-c]pyridine scaffold (e.g., 2-(4-bromophenyl)-...) differs in ring hybridization (oxazole vs. isoxazole), altering electronic properties. The target compound’s isoxazole ring may offer stronger hydrogen-bonding interactions due to its oxygen-nitrogen arrangement .
- Hsp90 Inhibitors: Resorcinol-based derivatives (e.g., N-5 resorcinol) rely on aromatic stacking in Hsp90’s ATP-binding pocket. The target compound’s sulfonyl group may compete for similar interactions but with reduced efficacy compared to resorcinol’s planar structure .
Conformational and Physicochemical Properties
- Ring Conformation: highlights that tetrahydropyridine rings in related compounds adopt half-chair conformations, with dihedral angles influencing target binding.
- Solubility and Stability: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogues (e.g., THPO), though the bromophenyl moiety may offset this by increasing hydrophobicity .
Q & A
Q. What synthetic methodologies are established for constructing the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, and how is the sulfonyl-bromophenyl moiety introduced?
The synthesis of the core scaffold typically involves cyclocondensation reactions. For example, a multi-step approach may start with a pyridine derivative, followed by functionalization with isoxazole rings via [3+2] cycloaddition (e.g., using hydroxylamine and nitriles). The sulfonyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling. Key intermediates include halogenated precursors (e.g., bromophenyl derivatives) and protected amines to avoid side reactions during sulfonylation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield, as competing pathways may lead to undesired byproducts .
Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- X-ray crystallography : Resolves the 3D conformation of the fused isoxazole-pyridine ring and sulfonyl group orientation (e.g., bond angles and torsion angles) .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., sulfonyl proton environments and bromophenyl coupling patterns).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- HPLC with UV/Vis detection : Assesses purity (>95% is standard for pharmacological studies) .
Advanced Research Questions
Q. How does the 2-bromophenylsulfonyl substituent modulate binding to Hsp90 compared to other analogs (e.g., resorcinol-containing derivatives)?
The sulfonyl group enhances hydrogen-bonding interactions with Hsp90’s ATP-binding pocket, particularly with Asp93 and Lys58 residues. Compared to resorcinol-based inhibitors, the bromophenyl group increases hydrophobic interactions in the pocket’s cleft, improving affinity. However, steric bulk may reduce solubility. Computational docking studies (e.g., using AutoDock Vina) and mutagenesis assays (e.g., Hsp90α/β isoform comparisons) can validate these interactions .
Q. How can researchers reconcile conflicting pharmacological data when this compound exhibits activity at both GABAA receptors and Hsp90?
- Target-specific assays : Use isoform-selective Hsp90 inhibitors (e.g., radicicol) and GABAA antagonists (e.g., bicuculline) in competitive binding experiments.
- Knockout models : Test activity in Hsp90-deficient cell lines or GABAA δ-subunit knockout mice to isolate mechanisms .
- Dose-response profiling : Determine if dual activity occurs at overlapping concentrations (e.g., nM vs. μM ranges) .
Q. What in vivo models are optimal for assessing blood-brain barrier (BBB) penetration, given structural similarities to GABAergic agents like THIP?
- Rodent pharmacokinetics : Measure plasma and brain tissue concentrations after intravenous administration using LC-MS/MS.
- Microdialysis : Monitor unbound compound levels in cerebrospinal fluid.
- P-glycoprotein (P-gp) inhibition assays : Co-administer P-gp inhibitors (e.g., tariquidar) to evaluate efflux effects .
Q. What strategies mitigate oxidative degradation of the sulfonyl group during long-term stability studies?
- Lyophilization : Store under inert gas (N2) to prevent hydrolysis.
- Excipient screening : Use antioxidants (e.g., ascorbic acid) in formulation buffers.
- Forced degradation studies : Expose to UV light, heat, and varying pH to identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC50 values reported for Hsp90 inhibition across different assay platforms (e.g., fluorescence polarization vs. ATPase activity)?
Q. Why do some studies report neuroexcitatory effects while others note sedation in animal models?
This may reflect subunit-specific GABAA receptor modulation (e.g., δ-subunit vs. γ2-subunit selectivity). Employ patch-clamp electrophysiology in thalamic neurons (δ-rich) vs. cortical neurons (γ2-dominant) to clarify .
Methodological Recommendations
Q. What computational tools predict the impact of substituent variations (e.g., replacing bromine with chlorine) on target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
